2-(Ethylsulfinyl)methylphenol
Description
Oxydemeton-methyl is structurally characterized by a phosphorothioate backbone, an ethylsulfinyl (C₂H₅S(O)-) moiety, and methyl ester groups. It is widely used in agriculture for its systemic and contact insecticidal activity, targeting acetylcholinesterase (AChE) inhibition in pests .
Properties
IUPAC Name |
2-(ethylsulfinylmethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-2-12(11)7-8-5-3-4-6-9(8)10/h3-6,10H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHHOTUNPVCFGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)CC1=CC=CC=C1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968034 | |
| Record name | 2-[(Ethanesulfinyl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53380-26-0 | |
| Record name | Phenol, 2-(ethylsulfinyl)methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053380260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(Ethanesulfinyl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfinyl)methylphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable phenol derivative with an ethylsulfinylmethyl group. The reaction conditions typically involve the use of a strong base, such as sodium hydride, to deprotonate the phenol, followed by the addition of an ethylsulfinylmethyl halide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This could involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfinyl)methylphenol undergoes various chemical reactions, including:
Oxidation: The ethylsulfinyl group can be further oxidized to an ethylsulfonyl group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The ethylsulfinyl group can be reduced to an ethylthio group using reducing agents like lithium aluminum hydride.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: 2-(Ethylsulfonyl)methylphenol.
Reduction: 2-(Ethylthio)methylphenol.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
2-(Ethylsulfinyl)methylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for designing new compounds.
Biology: It may be used in studies involving enzyme inhibition and protein interactions due to its phenolic structure.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfinyl)methylphenol depends on its interaction with molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The ethylsulfinyl group can undergo redox reactions, influencing the oxidative state of biological systems. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares oxydemeton-methyl with structurally or functionally related compounds, including sulfonylurea herbicides and other organophosphates, based on the evidence provided.
Table 1: Key Comparisons of Oxydemeton-Methyl and Similar Compounds
Structural and Functional Analysis
Oxydemeton-methyl vs. Sulfonylurea Herbicides (Metsulfuron-methyl, Triflusulfuron-methyl): Functional Groups: Oxydemeton-methyl features a sulfinyl (-S(O)-) group, while sulfonylureas contain sulfonyl (-SO₂-) moieties . The sulfinyl group in oxydemeton-methyl enhances its oxidative stability and systemic absorption in plants, whereas sulfonyl groups in herbicides facilitate binding to acetolactate synthase (ALS) enzymes . Mode of Action: Oxydemeton-methyl inhibits AChE, disrupting nerve function in insects. In contrast, sulfonylureas block ALS, a critical enzyme in branched-chain amino acid synthesis in weeds . Toxicity Profile: Oxydemeton-methyl exhibits higher acute mammalian toxicity (oral LD₅₀ ~30–50 mg/kg in rats) compared to sulfonylureas (e.g., metsulfuron-methyl LD₅₀ >5,000 mg/kg) due to its neurotoxic mechanism .
Oxydemeton-methyl vs. Other Organophosphates: The compound Phosphorothioic acid, S-[2-(ethylsulfinyl)-1-methylethyl] O,O-dimethyl ester (CAS: 2674-91-1) shares a phosphorothioate backbone and ethylsulfinyl group with oxydemeton-methyl but differs in the substitution pattern (isopropyl vs. ethyl chain). This structural variation may alter its bioavailability and insecticidal spectrum .
Phenothiazine Derivatives: The 10H-phenothiazine derivative () incorporates an ethylsulfinyl group but within a phenothiazine ring system. Phenothiazines are typically associated with antipsychotic or antihistamine applications, suggesting this derivative may have pharmacological rather than pesticidal uses, though data are insufficient .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
